Biotinyl-tryptophyl-leucyl-beta-alanine
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Overview
Description
Biotinyl-tryptophyl-leucyl-beta-alanine, also known as biotinylated tripeptide, is a peptide that has gained attention in the scientific community due to its potential applications in various fields. This peptide is composed of three amino acids: tryptophan, leucine, and beta-alanine, and is attached to biotin, a vitamin that plays a crucial role in many metabolic processes.
Mechanism Of Action
The mechanism of action of biotinyl-tryptophyl-leucyl-beta-alanine is not fully understood, but it is thought to involve the binding of the biotin moiety to streptavidin. This binding allows for the peptide to be used as a tool for the detection and purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.
Biochemical And Physiological Effects
Biotinyl-tryptophyl-leucyl-beta-alanine has been shown to have minimal effects on biochemical and physiological processes. However, its use as a tool for protein purification and enzymatic assays can have significant impacts on the study of various biological processes.
Advantages And Limitations For Lab Experiments
The advantages of using biotinyl-tryptophyl-leucyl-beta-alanine in lab experiments include its high affinity for streptavidin, its ability to be easily attached to Biotinyl-tryptophyl-leucyl-beta-alanine proteins, and its use as a substrate for enzymatic assays. However, its limitations include its relatively high cost and the potential for non-specific binding to other proteins.
Future Directions
For the use of biotinyl-tryptophyl-leucyl-beta-alanine include the development of new methods for its synthesis, the exploration of its potential applications in drug delivery and imaging, and the investigation of its interactions with other proteins and molecules. Additionally, the use of biotinyl-tryptophyl-leucyl-beta-alanine in the study of various biological processes may lead to new insights and discoveries in the field of biochemistry.
Synthesis Methods
The synthesis of biotinyl-tryptophyl-leucyl-beta-alanine involves the use of solid-phase peptide synthesis (SPPS). This method allows for the efficient and precise synthesis of peptides, as it involves the stepwise addition of amino acids to a solid support. Biotin is usually attached to the peptide via a linker molecule, which allows for the biotin to be easily removed if needed.
Scientific Research Applications
Biotinyl-tryptophyl-leucyl-beta-alanine has been used in various scientific applications, including as a tool for protein purification and as a substrate for enzymatic assays. Its ability to bind to streptavidin, a protein that has a high affinity for biotin, makes it useful for the purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.
properties
CAS RN |
127745-41-9 |
---|---|
Product Name |
Biotinyl-tryptophyl-leucyl-beta-alanine |
Molecular Formula |
C30H42N6O6S |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
3-[[2-[[3-(1H-indol-3-yl)-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H42N6O6S/c1-17(2)13-21(28(40)31-12-11-26(38)39)34-29(41)22(14-18-15-32-20-8-4-3-7-19(18)20)33-25(37)10-6-5-9-24-27-23(16-43-24)35-30(42)36-27/h3-4,7-8,15,17,21-24,27,32H,5-6,9-14,16H2,1-2H3,(H,31,40)(H,33,37)(H,34,41)(H,38,39)(H2,35,36,42) |
InChI Key |
WCIFOPWWEKJHQJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
sequence |
WLX |
synonyms |
iotinyl-Trp-Leu-beta-Ala biotinyl-tryptophyl-leucyl-beta-alanine |
Origin of Product |
United States |
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